Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate
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Overview
Description
Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate: is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce simpler aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate is used as a building block for synthesizing more complex molecules
Biology and Medicine: In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate: shares similarities with other methoxy-substituted aromatic compounds.
This compound: is unique due to its phosphate moiety, which imparts distinct chemical properties.
Uniqueness: The presence of multiple methoxy groups and a phosphate moiety makes this compound unique
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for synthesizing novel compounds and exploring new applications.
Biological Activity
Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate (CAS No. 735261-22-0) is a synthetic compound characterized by its complex structure and potential biological activities. Its molecular formula is C36H39O12P, and it has garnered interest for its possible applications in cancer therapy and other therapeutic areas due to its structural similarities to known bioactive compounds.
The compound is a derivative of stilbene and features multiple methoxy groups which are known to enhance biological activity through various mechanisms. The following table summarizes its key chemical properties:
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 735261-22-0 |
Molecular Weight | 694.68 g/mol |
Purity | 97.00% |
Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs of this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells.
-
Cytotoxicity :
- IC50 Values : Compounds similar to this hydrogen phosphate have demonstrated IC50 values as low as 0.008 µM against HT-29 colorectal adenocarcinoma cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Vascular Effects :
Other Biological Activities
Beyond anticancer properties, the compound's derivatives have also been explored for additional biological activities:
- Antioxidant Activity : Certain studies suggest that stilbene derivatives can exhibit antioxidant properties, which may contribute to their overall therapeutic effects .
- Anti-inflammatory Effects : Some compounds in this class have shown potential in modulating inflammatory pathways, although specific data on this compound is limited.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Study on Endothelial Cells :
- Tumor Xenograft Models :
Properties
Molecular Formula |
C36H39O12P |
---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
bis[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate |
InChI |
InChI=1S/C36H39O12P/c1-39-27-15-13-23(9-11-25-19-31(41-3)35(45-7)32(20-25)42-4)17-29(27)47-49(37,38)48-30-18-24(14-16-28(30)40-2)10-12-26-21-33(43-5)36(46-8)34(22-26)44-6/h9-22H,1-8H3,(H,37,38)/b11-9-,12-10- |
InChI Key |
LGHWAVMLXPICRA-HWAYABPNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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